molecular formula C8H12F8N2 B14342710 3,3,4,4,5,5,6,6-Octafluorooctane-1,8-diamine CAS No. 94403-06-2

3,3,4,4,5,5,6,6-Octafluorooctane-1,8-diamine

Cat. No.: B14342710
CAS No.: 94403-06-2
M. Wt: 288.18 g/mol
InChI Key: YIRGAJMKHDSMQU-UHFFFAOYSA-N
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Description

3,3,4,4,5,5,6,6-Octafluorooctane-1,8-diamine is a fluorinated organic compound with the molecular formula C₈H₁₂F₈N₂. This compound is characterized by the presence of eight fluorine atoms attached to the carbon chain, making it highly fluorinated. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,5,5,6,6-Octafluorooctane-1,8-diamine typically involves the fluorination of octane derivatives followed by amination. One common method involves the reaction of 1,8-diiodooctane with a fluorinating agent such as silver fluoride (AgF) to introduce the fluorine atoms. The resulting fluorinated intermediate is then subjected to amination using ammonia (NH₃) or an amine source under controlled conditions to yield the desired diamine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and controlled environments to ensure high yield and purity. The fluorination step is often carried out using electrochemical fluorination (ECF) or direct fluorination techniques to achieve efficient incorporation of fluorine atoms .

Chemical Reactions Analysis

Types of Reactions: 3,3,4,4,5,5,6,6-Octafluorooctane-1,8-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger molecules or polymers.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

3,3,4,4,5,5,6,6-Octafluorooctane-1,8-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3,4,4,5,5,6,6-Octafluorooctane-1,8-diamine involves its interaction with molecular targets through its fluorinated carbon chain and amine groups. The fluorine atoms impart unique electronic properties, making the compound highly resistant to degradation and reactive under specific conditions. The amine groups can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in various environments .

Comparison with Similar Compounds

    3,3,4,4,5,5,6,6-Octafluorooctane-1,8-diol: A similar compound with hydroxyl groups instead of amine groups.

    3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol: Another fluorinated compound with thiol groups.

Uniqueness: 3,3,4,4,5,5,6,6-Octafluorooctane-1,8-diamine is unique due to its combination of fluorine atoms and amine groups, which provide distinct chemical properties. The presence of multiple fluorine atoms enhances its chemical stability and resistance to degradation, while the amine groups offer versatility in chemical reactions and interactions .

Properties

CAS No.

94403-06-2

Molecular Formula

C8H12F8N2

Molecular Weight

288.18 g/mol

IUPAC Name

3,3,4,4,5,5,6,6-octafluorooctane-1,8-diamine

InChI

InChI=1S/C8H12F8N2/c9-5(10,1-3-17)7(13,14)8(15,16)6(11,12)2-4-18/h1-4,17-18H2

InChI Key

YIRGAJMKHDSMQU-UHFFFAOYSA-N

Canonical SMILES

C(CN)C(C(C(C(CCN)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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